molecular formula C14H11N3O5 B14598507 N-methyl-3,5-dinitro-N-phenylbenzamide CAS No. 60965-27-7

N-methyl-3,5-dinitro-N-phenylbenzamide

Cat. No.: B14598507
CAS No.: 60965-27-7
M. Wt: 301.25 g/mol
InChI Key: SCIQYIYYMAPENJ-UHFFFAOYSA-N
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Description

N-methyl-3,5-dinitro-N-phenylbenzamide is an organic compound with the molecular formula C14H11N3O5 It is a derivative of benzamide, characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,5-dinitro-N-phenylbenzamide typically involves the nitration of N-methyl-N-phenylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the benzene ring more susceptible to nucleophilic attack.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: N-methyl-3,5-diamino-N-phenylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-dinitrobenzoic acid and N-methylaniline.

Scientific Research Applications

N-methyl-3,5-dinitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3,5-dinitro-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylbenzamide: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    3,5-dinitrobenzoic acid: Contains nitro groups but lacks the amide and methyl groups, resulting in different chemical properties.

    N-methyl-3-nitro-N-phenylbenzamide: Contains only one nitro group, leading to different reactivity and applications.

Uniqueness

N-methyl-3,5-dinitro-N-phenylbenzamide is unique due to the presence of both nitro groups and the amide functionality, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

60965-27-7

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-methyl-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C14H11N3O5/c1-15(11-5-3-2-4-6-11)14(18)10-7-12(16(19)20)9-13(8-10)17(21)22/h2-9H,1H3

InChI Key

SCIQYIYYMAPENJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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